N-(4,4-difluorocyclohexyl)pivalamide
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Overview
Description
N-(4,4-difluorocyclohexyl)pivalamide: is a chemical compound with the molecular formula C11H19F2NO and a molecular weight of 219.27 g/mol . This compound is characterized by the presence of a difluorocyclohexyl group attached to a pivalamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
N-(4,4-difluorocyclohexyl)pivalamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the development of new materials with unique properties.
Safety and Hazards
Mechanism of Action
Target of Action
N-(4,4-difluorocyclohexyl)pivalamide is a compound that has been found to have a catalytic role in the defluoroalkylation of trifluoroacetates with aliphatic alkenes . The primary targets of this compound are trifluoroacetates, which are organic compounds that contain a trifluoroacetyl functional group .
Mode of Action
The compound interacts with its targets under mild irradiation conditions using violet light-emitting diodes . It promotes monoselective defluoroalkylation of trifluoroacetates with a variety of aliphatic alkenes in the presence of a formate salt . This interaction results in the production of valuable α,α-difluoro substituted aliphatic carboxylate esters .
Biochemical Pathways
The compound’s role in the defluoroalkylation of trifluoroacetates suggests that it may influence pathways related to the synthesis and degradation of these compounds .
Result of Action
The action of this compound results in the monoselective defluoroalkylation of trifluoroacetates, leading to the formation of α,α-difluoro substituted aliphatic carboxylate esters . These esters are valuable compounds that can be used in various chemical reactions .
Action Environment
The action of this compound is influenced by environmental factors such as light conditions. The compound requires mild irradiation conditions using violet light-emitting diodes to interact with its targets . Other environmental factors that may influence the compound’s action, efficacy, and stability are currently unknown and warrant further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,4-difluorocyclohexyl)pivalamide typically involves the reaction of 4,4-difluorocyclohexylamine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(4,4-difluorocyclohexyl)pivalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluorocyclohexyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclohexyl derivatives.
Comparison with Similar Compounds
- 4,4-difluorocyclohexylamine
- 4,4-difluorocyclohexanone
- 4,4-difluorocyclohexylcarboxylic acid
Comparison: N-(4,4-difluorocyclohexyl)pivalamide is unique due to the presence of both the difluorocyclohexyl and pivalamide groups. This combination imparts distinct chemical and physical properties to the compound, making it valuable for specific research applications. Compared to similar compounds, it may exhibit enhanced stability, solubility, and binding affinity .
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO/c1-10(2,3)9(15)14-8-4-6-11(12,13)7-5-8/h8H,4-7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTYSMAMWGFWTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCC(CC1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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